2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18193572
InChI: InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC18193572

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid -

Specification

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)
Standard InChI Key IPZQAGPEZQKPAN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)CC(=O)O)Cl)F

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid, reflecting the positions of the substituents on the phenyl ring and the acetic acid side chain. Its systematic name ensures unambiguous identification in chemical databases and research literature.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H8ClFO2\text{C}_9\text{H}_8\text{ClFO}_2
Molecular Weight202.61 g/mol
IUPAC Name2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid
InChIInChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)
SMILESCC1=C(C(=C(C=C1)CC(=O)O)Cl)F
CAS NumberNot publicly disclosed

The InChIKey and SMILES strings encode the compound’s connectivity and stereochemical features, enabling precise digital representation in cheminformatics tools.

Electronic and Steric Effects

The chloro (Cl-\text{Cl}) and fluoro (F-\text{F}) groups are electron-withdrawing, while the methyl (CH3-\text{CH}_3) group is electron-donating. This combination creates a polarized aromatic system that influences:

  • Reactivity: The chloro and fluoro groups direct electrophilic substitution to specific positions on the ring.

  • Solubility: The acetic acid moiety enhances water solubility compared to non-polar analogs, though halogenation reduces it slightly.

  • Bioavailability: The balance between lipophilicity (from halogens) and hydrophilicity (from -COOH) affects membrane permeability.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid typically involves multi-step functionalization of a substituted benzene precursor. Common methods include:

  • Friedel-Crafts Alkylation: Introducing the methyl group via alkylation of a dichlorofluorobenzene derivative, followed by acetic acid side-chain attachment.

  • Halogenation Sequences: Sequential chlorination and fluorination of a pre-functionalized toluene derivative using agents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 and CsF\text{CsF} .

  • Side-Chain Elongation: Coupling a pre-halogenated phenyl ring with bromoacetic acid under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

Example Pathway:

  • Methylation: 2-Chloro-3-fluorotoluene is synthesized via directed ortho-metalation.

  • Chlorination/Fluorination: Selective halogenation using Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) and DAST\text{DAST} (diethylaminosulfur trifluoride).

  • Acetic Acid Attachment: Reaction with bromoacetic acid in acetone under reflux .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: The polar nature of the acetic acid group complicates crystallization; ethyl acetate or methanol/water mixtures are often used.

  • Yield Optimization: Reported yields range from 40–65%, necessitating improved catalytic systems or alternative reagents.

Physicochemical Properties

Spectral Characterization

  • NMR: 1H^1\text{H} NMR shows distinct signals for the methyl group (δ2.3\delta \approx 2.3 ppm), aromatic protons (δ6.87.2\delta \approx 6.8–7.2 ppm), and carboxylic acid (δ12.1\delta \approx 12.1 ppm).

  • IR: Strong absorption at 1700cm1\approx 1700 \, \text{cm}^{-1} (C=O stretch) and 750800cm1750–800 \, \text{cm}^{-1} (C-Cl and C-F vibrations).

  • Mass Spectrometry: Molecular ion peak at m/z=202.61m/z = 202.61, with fragmentation patterns confirming the loss of -COOH (45Da-45 \, \text{Da}).

Thermodynamic Data

  • Melting Point: 148152C148–152^\circ\text{C} (decomposition observed above 160C160^\circ\text{C}).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1mg/mL<1 \, \text{mg/mL}).

  • pKa: The carboxylic acid group has a pKa of 3.8\approx 3.8, making it partially ionized at physiological pH.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its halogenated aromatic core mimics bioactive motifs found in:

  • Diclofenac: Arylacetic acid derivative with anti-inflammatory properties.

  • Fluoroquinolones: Antibiotics leveraging fluorine’s electronegativity for target binding.

Agrochemical Development

In agrochemistry, the compound’s structural features contribute to:

  • Herbicides: Halogenation enhances lipid solubility, promoting cuticle penetration.

  • Fungicides: The acetic acid moiety chelates metal ions essential for fungal enzyme function.

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

  • Fluoro Substitution: Enhances metabolic stability and membrane permeability compared to chloro-only analogs.

  • Methyl Group: Steric hindrance from the methyl group may reduce off-target interactions.

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaKey Features
4-Fluoro-3-methylphenylacetic acidC9H9FO2\text{C}_9\text{H}_9\text{FO}_2Lacks chloro substituent; lower molecular weight
2-Chloro-4-fluorophenylacetic acidC8H6ClFO2\text{C}_8\text{H}_6\text{ClFO}_2Fewer substituents; simpler synthesis
Target CompoundC9H8ClFO2\text{C}_9\text{H}_8\text{ClFO}_2Balanced halogenation for optimized bioactivity

Challenges and Future Directions

Synthetic Bottlenecks

  • Cost-Efficiency: High-purity fluorine sources (e.g., CsF\text{CsF}) increase production costs .

  • Scalability: Multi-step protocols require optimization for industrial-scale manufacturing.

Biological Evaluation

  • Target Identification: Proteomic studies are needed to identify binding partners and mechanisms of action.

  • In Vivo Testing: Pharmacokinetic studies in animal models will clarify bioavailability and toxicity .

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